BenchChemオンラインストアへようこそ!

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide

PI3Kα inhibitor Kinase selectivity Trifluoromethyl positional isomerism

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide (CAS 941918-62-3, molecular formula C₂₀H₁₉F₃N₂O₂, MW 376.38) belongs to the N-phenyl-2-oxopiperidine benzamide class, a privileged scaffold appearing in multiple clinically advanced kinase and coagulation factor inhibitors. The compound features a 2-oxopiperidin-1-yl ring at the central phenyl C4 position, a methyl group at C3, and an ortho-trifluoromethyl-substituted benzamide.

Molecular Formula C20H19F3N2O2
Molecular Weight 376.379
CAS No. 941918-62-3
Cat. No. B2516207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide
CAS941918-62-3
Molecular FormulaC20H19F3N2O2
Molecular Weight376.379
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)N3CCCCC3=O
InChIInChI=1S/C20H19F3N2O2/c1-13-12-14(9-10-17(13)25-11-5-4-8-18(25)26)24-19(27)15-6-2-3-7-16(15)20(21,22)23/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,24,27)
InChIKeyMKPZALCXVZRCKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-Methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide (CAS 941918-62-3): Structural Identity, Scaffold Context, and Procurement Rationale


N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide (CAS 941918-62-3, molecular formula C₂₀H₁₉F₃N₂O₂, MW 376.38) belongs to the N-phenyl-2-oxopiperidine benzamide class, a privileged scaffold appearing in multiple clinically advanced kinase and coagulation factor inhibitors . The compound features a 2-oxopiperidin-1-yl ring at the central phenyl C4 position, a methyl group at C3, and an ortho-trifluoromethyl-substituted benzamide. Its closest structural analogs include TAK-659 (mavacamten; CAS 942013-58-3; N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide), which differs only in the position of the -CF₃ group (meta vs. ortho) . The scaffold is also embedded in the FDA-approved anticoagulant apixaban, which shares the 2-oxopiperidin-1-yl-phenyl substructure . The compound is listed by multiple specialist vendors (e.g., EvitaChem, BenchChem) as a research-grade kinase inhibitor intermediate, with typical purity specifications ≥95% (HPLC), though publicly available biological activity data remain fragmentary.

Why In-Class Substitution of N-[3-Methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide Carries Scientific and Procurement Risk


Despite sharing the 2-oxopiperidin-1-yl-phenyl benzamide framework with TAK-659, apixaban, and numerous PI3Kδ/γ inhibitor patent examples, N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide is not functionally interchangeable with any of them. The position of the trifluoromethyl group on the benzamide ring (ortho vs. meta vs. para) has been shown to produce order-of-magnitude shifts in kinase selectivity and potency within this scaffold class . In the PI3K inhibitor patent US8633204, moving the -CF₃ substituent from the 3-position to the 2-position on the terminal benzamide altered PI3Kα IC₅₀ values by >10-fold across multiple exemplar pairs . Similarly, the position of the methyl group on the central phenyl ring (C3 vs. C4) dictates the conformational preference of the 2-oxopiperidin-1-yl ring through steric interactions, affecting target engagement and, consequently, biological readouts in whole-cell assays . Substituting with a positional isomer or a de-methyl analog without experimental confirmation therefore introduces uncontrolled variables in any SAR study, screening cascade, or in vivo pharmacology experiment.

Quantitative Differentiation Evidence: N-[3-Methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide (CAS 941918-62-3) vs. Closest Analogs


Positional Isomer Selectivity: Ortho-CF₃ vs. Meta-CF₃ in PI3Kα Biochemical Assays (Patent-Derived SAR)

In the PI3Kα biochemical assay disclosed in US8633204, compounds bearing the 2-(trifluoromethyl)benzamide terminus (ortho-CF₃) exhibited a distinct potency window compared to their 3-(trifluoromethyl)benzamide (meta-CF₃) counterparts. The closest exemplar to CAS 941918-62-3 within this patent series (US8633204, compound 211) demonstrated a PI3Kα IC₅₀ of 78 nM . By contrast, several 3-CF₃ benzamide analogs in the same assay platform achieved IC₅₀ values in the 2–5 nM range (e.g., compound 307: IC₅₀ 3.62 nM; compound 111: IC₅₀ 2.80 nM) . While these compounds differ in additional substituents beyond the CF₃ position, the aggregate SAR across >300 examples in the patent demonstrates that ortho-CF₃ substitution generally reduces PI3Kα potency by approximately 10- to 40-fold relative to optimized meta-CF₃ congeners. This potency differential, however, is accompanied by a parallel shift in isoform selectivity that may confer target-specific advantages in PI3Kδ- or PI3Kγ-driven disease models .

PI3Kα inhibitor Kinase selectivity Trifluoromethyl positional isomerism SAR scaffold

Methyl Group Position Effect on Central Phenyl Ring: C3-Methyl vs. C4-Methyl in SYK/FLT3 Inhibitor Scaffolds

CAS 941918-62-3 carries the methyl substituent at the C3 position of the central phenyl ring (relative to the benzamide attachment at C1). Its closest clinical-stage comparator TAK-659 (N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide) places the methyl group at the C4 position . This positional difference alters the dihedral angle between the phenyl ring and the 2-oxopiperidin-1-yl group through ortho steric interactions with the piperidinone carbonyl, which has been shown to modulate binding pocket occupancy in SYK and FLT3 kinase domains . TAK-659 achieves SYK IC₅₀ of 3.2 nM and FLT3 IC₅₀ of 4.6 nM in recombinant enzyme assays, whereas N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide derivatives lacking the C4-methyl group show 5- to 50-fold reductions in SYK potency depending on the terminal benzamide substituent . The C3-methyl orientation in CAS 941918-62-3, combined with the ortho-CF₃ benzamide, is expected to produce a unique selectivity fingerprint across the SYK/FLT3/JAK family based on the additive effects of the two positional isomerisms .

SYK inhibitor FLT3 inhibitor Methyl positional isomerism TAK-659 analog Kinase selectivity

Physicochemical Property Differentiation: Ortho-CF₃ Impact on logP, Solubility, and Permeability vs. Meta-CF₃ Analogs

The ortho-trifluoromethylbenzamide moiety in CAS 941918-62-3 imposes distinct physicochemical properties compared to the meta-CF₃ isomer. Ortho-substitution of the -CF₃ group on the benzamide ring introduces steric hindrance to the amide carbonyl, reducing its hydrogen-bond acceptor capacity and affecting solvation free energy. Calculated partition coefficients (clogP) for ortho-CF₃ benzamides are approximately 0.3–0.5 log units lower than their meta-CF₃ counterparts due to intramolecular electronic effects that increase polarity . This translates to moderately improved aqueous solubility for the ortho isomer. In the structurally related 2-oxopiperidin-1-yl phenyl benzamide series, the ortho-CF₃ placement also reduces the compound's susceptibility to amide hydrolysis by plasma esterases, as demonstrated by stability studies on 2-(trifluoromethyl)benzamide derivatives showing t₁/₂ >120 min in human liver microsomes compared to 45–80 min for unsubstituted benzamides . These differences are material for assay design: ortho-CF₃ analogs require lower DMSO concentrations to maintain solubility in biochemical buffers and exhibit different non-specific binding profiles to assay plates .

logP Lipophilicity Trifluoromethyl ortho effect Metabolic stability Permeability

Biological Target Space Differentiation: Apixaban Scaffold Comparison and FXa Activity Exclusion

The 2-oxopiperidin-1-yl-phenyl substructure is a critical pharmacophore in the FDA-approved Factor Xa inhibitor apixaban, which achieves FXa Ki = 0.08 nM in humans . However, apixaban incorporates a pyrazolo-pyridine carboxamide extension and a 4-methoxyphenyl group that collectively drive its picomolar FXa potency and oral bioavailability. CAS 941918-62-3, lacking these extended pharmacophoric elements, is not a Factor Xa inhibitor—a finding consistent with the observation that N-phenyl-2-oxopiperidine benzamides without the pyrazole extension show >1000-fold selectivity for kinase targets over FXa . Comparative profiling of simplified 2-oxopiperidin-1-yl-phenyl benzamides against FXa vs. a kinase panel (PI3Kα/β/δ/γ, SYK, BTK) demonstrates that the absence of the pyrazole-carboxamide moiety effectively silences FXa activity (IC₅₀ >10 µM) while retaining low-micromolar to sub-micromolar kinase inhibition depending on benzamide substitution . This functional bifurcation is important for users who require a kinase-focused tool compound free from anticoagulant confounding effects in cell-based or in vivo studies .

Factor Xa inhibitor Apixaban analog Kinase vs. coagulation selectivity Scaffold repurposing

Synthetic Accessibility and Vendor-Documented Purity Advantage Over Custom-Synthesized Analogs

CAS 941918-62-3 is commercially available from multiple specialist research chemical suppliers with documented purity specifications and batch-level analytical certificates, reducing the lead time and quality risk associated with custom synthesis of structurally bespoke 2-oxopiperidin-1-yl phenyl benzamides. Vendor listings indicate typical purity of ≥95% (HPLC) for the target compound, with molecular formula confirmed by ¹H NMR and LC-MS . This contrasts with the typical 6–8 week synthesis timeline for close positional isomers such as CAS 942013-58-3 (N-3-methyl-4-(2-oxopiperidin-1-yl)phenyl-3-(trifluoromethyl)benzamide) or CAS 941978-27-4 (N-4-(2-oxopiperidin-1-yl)phenyl-3-(trifluoromethyl)benzamide) when not held in stock . For laboratories conducting SAR by catalog or requiring rapid hit expansion around a 2-oxopiperidin-1-yl-phenyl benzamide core, the off-the-shelf availability of the ortho-CF₃ C3-methyl isomer represents a material procurement efficiency advantage, enabling parallel analog testing without synthetic chemistry resource allocation .

Synthetic intermediate 2-Oxopiperidine building block CAS 941918-62-3 procurement HPLC purity Research chemical sourcing

High-Impact Application Scenarios for N-[3-Methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide (CAS 941918-62-3)


Kinome-Wide Selectivity Profiling of Ortho-CF₃ Benzamide Scaffolds Against PI3K and SYK Isoform Panels

The ortho-CF₃ substitution pattern differentiates CAS 941918-62-3 from the extensively profiled meta-CF₃ series (e.g., TAK-659), enabling kinome-wide selectivity screens that dissect the contribution of the benzamide CF₃ position to PI3Kδ/γ vs. SYK/FLT3 engagement. As established in Section 3, meta-CF₃ analogs achieve PI3Kα IC₅₀ values of 2–4 nM, while the ortho-CF₃ series occupies a distinct potency range (~78 nM in PI3Kα) that may correlate with a shift toward PI3Kδ or PI3Kγ selectivity . Procurement of this compound supports head-to-head profiling against TAK-659 and apixaban scaffold derivatives in 384-well kinase assay panels (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to map the structure–kinase selectivity relationship at the CF₃ position .

Negative Control for Factor Xa Activity in Coagulation-Competent In Vivo Models

Because CAS 941918-62-3 lacks the pyrazolo-pyridine carboxamide extension present in apixaban and rivaroxaban, it serves as a clean negative control for FXa-dependent anticoagulation in murine thrombosis models and human plasma-based thrombin generation assays. Researchers studying the non-anticoagulant functions of the 2-oxopiperidin-1-yl-phenyl scaffold—such as kinase-mediated platelet signaling or inflammatory cell migration—can use this compound to rule out FXa-mediated confounding effects, whereas apixaban or razaxaban controls would introduce potent anticoagulant activity that masks or distorts the primary pharmacological readout .

SAR-by-Catalog Rapid Analog Expansion for Fragment-to-Lead Optimization Programs

For medicinal chemistry teams pursuing fragment-to-lead optimization around the 2-oxopiperidin-1-yl-phenyl benzamide core, CAS 941918-62-3 is a commercially available building block that probes the synergistic effect of ortho-CF₃ and C3-methyl substitution without requiring de novo synthesis. By purchasing this compound alongside its meta-CF₃ isomer (CAS 942013-58-3), the de-methyl analog (CAS 941978-27-4), and the para-CF₃ analog, chemists can construct a four-compound positional scanning matrix in a single procurement cycle. This enables rapid biochemical SAR data generation within 1–2 weeks rather than the 2–3 months needed for custom synthesis of the complete set .

Physicochemical Property Benchmarking for Lead Optimization of Low-Solubility Kinase Inhibitors

The ortho-CF₃ benzamide group in CAS 941918-62-3 offers a 0.3–0.5 log unit reduction in clogP relative to meta-CF₃ analogs, translating to measurable improvements in kinetic solubility and reduced non-specific protein binding. This compound can be used as a reference standard in high-throughput equilibrium solubility assays (μSOL) and parallel artificial membrane permeability assays (PAMPA) to benchmark the impact of ortho-CF₃ substitution on the developability profile of 2-oxopiperidin-1-yl-phenyl benzamide leads . The projected improvement in human liver microsome stability (>120 min t₁/₂ vs. 45–80 min for unsubstituted benzamides) further supports its use as a comparator in metabolic stability screening cascades.

Quote Request

Request a Quote for N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.